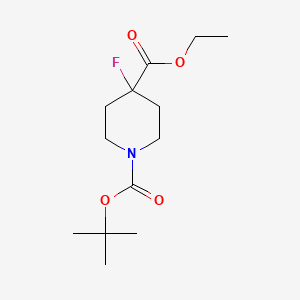

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a chemical compound with the molecular formula C13H22FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a fluorine atom attached to the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with Boc Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent such as dichloromethane.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Hydrolysis: 4-fluoropiperidine-4-carboxylic acid.

Deprotection: 4-fluoro-1-piperidinecarboxylic acid.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Reagent in Drug Synthesis:

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. The fluorine atom in its structure can enhance the biological activity of derived compounds, leading to improved pharmacokinetic properties. For instance, it has been utilized in synthesizing sodium channel blockers, which are studied for their potential therapeutic effects on neurological disorders.

Case Study: Sodium Channel Blockers

Research has demonstrated that derivatives synthesized from this compound exhibit significant sodium channel blocking activity. These compounds are being investigated for their potential applications in treating conditions such as epilepsy and cardiac arrhythmias.

Organic Synthesis

Intermediate for Complex Molecules:

The compound is frequently employed as an intermediate in organic synthesis, facilitating the formation of more complex structures. Its reactivity with various nucleophiles and electrophiles allows for diverse synthetic pathways, making it a valuable tool for chemists .

Synthetic Methods:

Several synthetic routes have been developed for producing this compound, including:

- N-Boc Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl group to stabilize the molecule during reactions.

- Fluorination: The introduction of fluorine is typically achieved through electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity .

Biochemical Research

Reagent in Biochemical Studies:

this compound is also utilized as a reagent in biochemical research. Its incorporation into larger molecules can lead to enhanced biological activity, making it useful in studying receptor interactions and enzyme kinetics .

Potential Applications:

Preliminary studies suggest that compounds derived from this compound may interact with central nervous system targets, influencing neurotransmitter pathways. This opens avenues for further research into its therapeutic implications .

Material Science

Fluorinated Polymers:

The compound's fluorinated nature makes it suitable for applications in material science, particularly in creating high-performance polymers. Fluorinated monomers can lead to materials with unique properties such as high thermal stability and chemical resistance .

Wirkmechanismus

The mechanism of action of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic conversion. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function. The Boc protecting group provides stability and facilitates selective reactions during synthesis.

Vergleich Mit ähnlichen Verbindungen

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate can be compared with other similar compounds such as:

Ethyl N-Boc-4-chloropiperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl N-Boc-4-bromopiperidine-4-carboxylate: Contains a bromine atom, offering different reactivity and properties.

Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Features a methyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated and alkylated counterparts.

Biologische Aktivität

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C13H22FNO4

- Molecular Weight : 275.32 g/mol

- Key Functional Groups :

- N-Boc (tert-butoxycarbonyl) group

- 4-fluoropiperidine ring

- Carboxylate group

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The fluorine substitution is known to modulate the basicity of the nitrogen atom in the piperidine ring, influencing its binding affinity to target proteins .

The compound may act as a prodrug, releasing active metabolites that can inhibit enzymes or bind to receptors involved in various biological pathways. For instance, it has been studied for its potential as a sodium channel blocker, which could have implications in treating neurological disorders.

1. Neurological Disorders

This compound has shown promise in studies related to neurological diseases. Its structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter pathways. Research indicates that compounds with similar piperidine structures can exhibit activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

2. Cancer Therapy

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For example, derivatives of piperidines have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving NF-κB signaling pathways . The compound's ability to modulate these pathways may enhance its therapeutic efficacy against various cancers.

3. Prokinetic Activity

Research on piperidine derivatives has also highlighted their role in modulating gut motility through prokineticin receptors. This compound may influence gastrointestinal function by acting as an antagonist or modulator of these receptors, which are implicated in conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Liu et al. (2021) | Demonstrated that piperidine derivatives can inhibit AChE and BuChE, showing potential for Alzheimer's treatment. |

| Krasavin et al. (2023) | Reported on the anticancer properties of piperidine derivatives, including apoptosis induction in hypopharyngeal tumor cells. |

| Malawska & Gobec (2023) | Explored multi-targeted approaches for Alzheimer's treatment using piperidine-based compounds with antioxidant properties. |

These studies underscore the versatility of this compound in various therapeutic contexts.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBIQGVRIOLJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612183 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-82-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.